molecular formula C19H18N2O3S2 B2637592 Benzo[d]thiazol-2-yl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone CAS No. 1448036-63-2

Benzo[d]thiazol-2-yl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone

Cat. No.: B2637592
CAS No.: 1448036-63-2
M. Wt: 386.48
InChI Key: WPIDXZLMIKMQPH-UHFFFAOYSA-N
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Description

“Benzo[d]thiazol-2-yl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazole is a heterocyclic organic compound that possesses a wide range of properties and applications, including optical properties, coordination properties, and electron acceptor properties . It has a vast number of applications, including cancer treatment, antibacterial, anticonvulsant, antidiabetic, antifungal, etc .


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the reaction of 2-aminobenzothiazoles with other compounds . For example, N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide was prepared by a reaction between benzo[d]thiazol-2-amine and flurbiprofen in high yield . The synthesis of amides is extremely important for the pharmaceutical industry, where it is estimated that amide preparation is the most common chemical reaction employed .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques, including 1H, 13C, UV, IR, and mass spectral data .


Chemical Reactions Analysis

Benzothiazole derivatives are highly reactive molecules and are extensively employed as reactants or reaction intermediates for the synthesis of a variety of fused heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be analyzed using various techniques, including IR, 1H, 13C NMR, and mass spectral data .

Scientific Research Applications

Synthesis and Structural Analysis

  • Innovative methods have been developed for the synthesis of thiazolyl pyrazole and benzoxazole derivatives, revealing their structural characteristics through spectral, analytical data, and highlighting their potential antibacterial activities (Landage, Thube, & Karale, 2019).
  • A series of benzimidazole derivatives, including those with thiazolo pyrrolidine and spiroxindole fused pyrrolidine frameworks, were synthesized via 1,3-dipolar cycloaddition reactions, with their structures confirmed by NMR, mass spectrometry, and single crystal X-ray diffraction studies. These compounds showcase the versatility of thiazole derivatives in creating complex molecular architectures (Poomathi et al., 2015).
  • Detailed structural elucidation using crystallography and density functional theory (DFT) studies on methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds provides insight into the conformational and electronic properties of these molecules (Huang et al., 2021).

Biological Activities and Potential Applications

  • The anti-mycobacterial potential of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones has been explored, with several compounds demonstrating low micromolar activity against Mycobacterium tuberculosis H37Rv strain. This research underscores the therapeutic potential of these compounds as anti-tubercular agents (Pancholia et al., 2016).
  • A novel (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone derivatives were synthesized and evaluated for their anticonvulsant activities, demonstrating significant efficacy in the maximal electroshock (MES) test. This highlights the potential of thiazole derivatives in developing new anticonvulsant medications (Malik & Khan, 2014).

Advanced Materials and Chemical Properties

  • Studies involving density functional theory (DFT) and spectroscopic analysis on benzo[d]thiazol-2-yl derivatives elucidate the electronic properties and potential as nonlinear optical (NLO) materials, offering insights into the charge transfer mechanisms and molecular electrostatic potential of these compounds (Rajaraman et al., 2015).

Mechanism of Action

While the specific mechanism of action for “Benzo[d]thiazol-2-yl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone” is not mentioned in the retrieved papers, benzothiazole derivatives have been found to possess a wide range of biological activities. For example, some benzothiazole derivatives have shown anti-inflammatory and analgesic activities .

Properties

IUPAC Name

[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-(1,3-benzothiazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c22-19(18-20-16-10-4-5-11-17(16)25-18)21-12-6-7-14(21)13-26(23,24)15-8-2-1-3-9-15/h1-5,8-11,14H,6-7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIDXZLMIKMQPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=NC3=CC=CC=C3S2)CS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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